molecular formula C20H26ClN5O B14797291 (1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide

(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide

Cat. No.: B14797291
M. Wt: 387.9 g/mol
InChI Key: ODMZTNOCQTXQHU-QWHCGFSZSA-N
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Description

(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with an amino group and a carboxamide group, along with a pyridinyl and pyrrolo[1,2-b]pyrazol moiety. The presence of these functional groups and heterocyclic structures makes it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

The synthesis of (1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[1,2-b]pyrazole ring system, followed by the introduction of the pyridinyl group and the cyclohexane ring. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these steps to improve yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[1,2-b]pyrazole moiety may interact with active sites of enzymes, inhibiting their activity. The carboxamide group can form hydrogen bonds with biological targets, enhancing binding affinity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include those with pyrrolo[1,2-b]pyrazole and pyridinyl moieties, such as lamellarins and DIVERSet JAG compounds. These compounds also exhibit interesting biological activities, such as cytotoxicity and enzyme inhibition. (1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide is unique due to its specific substitution pattern and combination of functional groups, which may confer distinct biological properties .

Properties

Molecular Formula

C20H26ClN5O

Molecular Weight

387.9 g/mol

IUPAC Name

(1S,3R)-3-amino-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C20H26ClN5O/c1-20(2)8-17-15(9-24-26(17)11-20)14-7-18(23-10-16(14)21)25-19(27)12-4-3-5-13(22)6-12/h7,9-10,12-13H,3-6,8,11,22H2,1-2H3,(H,23,25,27)/t12-,13+/m0/s1

InChI Key

ODMZTNOCQTXQHU-QWHCGFSZSA-N

Isomeric SMILES

CC1(CC2=C(C=NN2C1)C3=CC(=NC=C3Cl)NC(=O)[C@H]4CCC[C@H](C4)N)C

Canonical SMILES

CC1(CC2=C(C=NN2C1)C3=CC(=NC=C3Cl)NC(=O)C4CCCC(C4)N)C

Origin of Product

United States

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